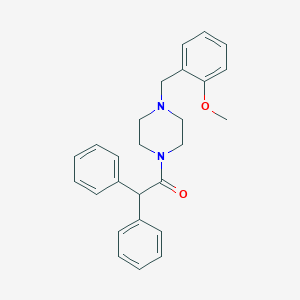
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine, also known as DAPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist and a serotonin receptor antagonist. This action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has also been shown to decrease the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine in lab experiments is its potential therapeutic applications. However, there are limitations to using 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine in lab experiments. 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine may have potential side effects, and its mechanism of action is not fully understood. Additionally, 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine may not be readily available for use in lab experiments, as it is a synthetic compound.
Orientations Futures
For the study of 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine include further investigation of its potential therapeutic applications, mechanism of action, and safety for use in humans.
Méthodes De Synthèse
The synthesis of 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 1-benzylpiperazine with diphenylacetyl chloride and 2-methoxybenzylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine.
Applications De Recherche Scientifique
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its antitumor, anticonvulsant, and antidepressant properties. 1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and anxiety disorders.
Propriétés
Nom du produit |
1-(Diphenylacetyl)-4-(2-methoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-15-9-8-14-23(24)20-27-16-18-28(19-17-27)26(29)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-20H2,1H3 |
Clé InChI |
CSJDKHABISJCOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)




![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)